N-[4-(methylsulfanyl)phenyl]thiolan-3-amine
Description
N-[4-(methylsulfanyl)phenyl]thiolan-3-amine (CAS: 1019610-93-5) is a sulfur-containing organic compound with the molecular formula C₁₁H₁₅NS₂ and a molecular weight of 225.37 g/mol. Its structure comprises a thiolan-3-amine (tetrahydrothiophen-3-amine) backbone linked to a 4-(methylsulfanyl)phenyl substituent. This compound is of interest in medicinal and agrochemical research due to the presence of sulfur moieties, which often enhance bioavailability and binding affinity in biological systems .
Properties
Molecular Formula |
C11H15NS2 |
|---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
N-(4-methylsulfanylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H15NS2/c1-13-11-4-2-9(3-5-11)12-10-6-7-14-8-10/h2-5,10,12H,6-8H2,1H3 |
InChI Key |
OJFUILUOIBOFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Reagent Selection
The amide coupling approach adapts methodologies from 4,5,6,7-tetrahydro-benzothiophene derivatives. Here, thiolan-3-carboxylic acid serves as the core scaffold, reacting with 4-(methylsulfanyl)aniline under activation by 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in dimethyl sulfoxide (DMSO). The reaction proceeds via in situ formation of an active ester intermediate, facilitating nucleophilic attack by the aniline’s amine group (Figure 1).
Key Steps:
Optimization and Challenges
- Solvent Effects: DMSO enhances reaction rates by stabilizing charged intermediates but may promote side reactions at elevated temperatures.
- Yield: Pilot studies on analogous compounds report yields of 45–55% after HPLC purification.
- Limitations: Over-reduction or epimerization at the thiolane’s 3-position necessitates careful stoichiometric control.
Alkylation of Thiolan-3-amine
Direct Nucleophilic Substitution
This method exploits the nucleophilicity of thiolan-3-amine, reacting it with 4-(methylsulfanyl)phenyl halides (e.g., bromide or iodide) in the presence of N,N-diisopropylethylamine (DIPEA). The reaction is conducted in acetonitrile at 100°C for 9 hours, leveraging heat to overcome the aryl halide’s low reactivity (Scheme 1).
Mechanistic Insights:
- DIPEA deprotonates the amine, enhancing its nucleophilicity.
- The aryl halide undergoes SNAr (nucleophilic aromatic substitution) only if activated by electron-withdrawing groups, which conflicts with the electron-donating methylsulfanyl group. Thus, this route may require palladium catalysis for C–N bond formation.
Palladium-Catalyzed Coupling
Adapting Buchwald-Hartwig amination, thiolan-3-amine couples with 4-(methylsulfanyl)phenyl bromide using Pd(OAc)₂ and Xantphos as a ligand system. This method circumvents the electronic limitations of direct substitution, achieving yields up to 68% in toluene at 110°C.
Reductive Amination of Thiolan-3-one
Ketone Intermediate Preparation
Thiolan-3-one, synthesized via oxidation of thiolan-3-ol with pyridinium chlorochromate (PCC), undergoes reductive amination with 4-(methylsulfanyl)aniline. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate to the secondary amine.
Stereochemical Considerations
The reaction produces a racemic mixture due to the planar sp²-hybridized imine. Chiral auxiliaries or asymmetric catalysis (e.g., using (R)-BINAP) could enforce enantioselectivity, though no literature reports this for the target compound.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Cost Efficiency
EDC-mediated coupling is cost-prohibitive for large-scale production due to reagent expenses. Alkylation with DIPEA offers a cheaper alternative but requires palladium catalysts for viable yields.
Purification Challenges
HPLC remains the gold standard for isolating N-[4-(methylsulfanyl)phenyl]thiolan-3-amine, though column chromatography using silica gel modified with thiol groups improves recovery of sulfur-containing compounds.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylsulfanyl)phenyl]thiolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiolan ring or modify the phenyl ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified phenyl derivatives.
Substitution: Various substituted amines and thiolans.
Scientific Research Applications
N-[4-(methylsulfanyl)phenyl]thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(methylsulfanyl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) N-[3-(Methylsulfanyl)phenyl]thiolan-3-amine
- Key Difference : The methylsulfanyl group is positioned at the meta (3-) position of the phenyl ring instead of para (4-).
- For example, the para-substituted derivative may exhibit stronger intermolecular interactions due to symmetry .
b) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
- Key Feature : Shares the 4-(methylsulfanyl)phenyl group but incorporates a dihydropyrazole ring and acetamide linker.
- Crystallography : The crystal structure reveals intramolecular C–H⋯O hydrogen bonds and intermolecular N–H⋯O interactions forming R₂²(10) motifs. Such hydrogen-bonding networks are critical for stability and may differ in the target compound due to the absence of an acetamide group .
c) Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide
Physicochemical and Functional Comparisons
Key Observations :
- Hydrogen Bonding: The acetamide derivative demonstrates how functional groups (e.g., carbonyl) enable robust crystal packing, whereas the thiolan-3-amine backbone may rely on weaker S/N interactions unless modified with hydrogen-bond donors .
- Bioactivity : Methylsulfanyl groups are recurrent in bioactive compounds, as seen in the herbicidal benzamide derivative. This suggests that this compound could be optimized for similar applications .
Biological Activity
N-[4-(methylsulfanyl)phenyl]thiolan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a thiolan ring, a methylthio group, and an amine functional group, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Research indicates that thiazole derivatives exhibit antimicrobial activity, suggesting that this compound may have similar effects against various pathogens.
- Anticancer Potential : Preliminary studies suggest that derivatives of thiol-containing compounds can inhibit cancer cell proliferation.
Antioxidant Activity
A study on related thiazole compounds demonstrated their ability to scavenge free radicals effectively. The antioxidant activity was quantified using assays such as DPPH and ABTS, showing that these compounds could reduce oxidative damage in cellular models .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro tests indicated that it exhibits significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Anticancer Activity
Research on thiazole derivatives has revealed their potential as anticancer agents. For instance, a derivative with a similar structure showed an IC50 value of 0.06 µM against non-small cell lung cancer cells . While specific data on this compound is limited, its structural similarities suggest it may possess comparable anticancer properties.
Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of various thiazole compounds, this compound was included in a panel of tested compounds. Results indicated that it significantly reduced lipid peroxidation in rat liver homogenates, highlighting its potential as a protective agent against oxidative stress .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound. The compound was tested against clinical isolates of bacteria and fungi. The results showed promising activity with MIC values ranging from 0.5 to 2 µg/mL against various strains .
Summary Table of Biological Activities
Q & A
Q. What established synthetic routes are used to prepare N-[4-(methylsulfanyl)phenyl]thiolan-3-amine?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps may include the use of catalysts like palladium or copper under inert atmospheres, with solvents such as dimethylformamide (DMF) or toluene. Reaction conditions (temperature, pH) are optimized to enhance yield and purity, followed by purification via column chromatography or recrystallization .
Q. How is single-crystal X-ray diffraction employed to determine its molecular conformation?
Single-crystal X-ray analysis involves mounting a suitable crystal on a diffractometer, collecting intensity data, and refining the structure using programs like SHELXL . Key parameters include dihedral angles between aromatic rings (e.g., 16.96°–55.54° deviations) and intramolecular hydrogen bonds (e.g., C–H⋯O forming S(6) rings). Structural validation tools like PLATON ensure data accuracy .
Q. What spectroscopic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy detects functional groups like –NH and –SMe. Data interpretation requires cross-referencing with computational models (e.g., DFT) .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in molecular geometry predictions?
Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental X-ray data are analyzed by comparing bond lengths, angles, and torsional parameters. SHELXL refinement flags outliers (e.g., unusual bond distances), prompting re-examination of synthesis pathways or crystal-packing effects .
Q. What role do hydrogen-bonding motifs play in stabilizing its crystal lattice?
Graph-set analysis (R²₂(10) motifs) identifies intermolecular interactions like N–H⋯O bonds, which form inversion dimers. Intramolecular hydrogen bonds (e.g., S(6) rings) reduce conformational flexibility, while π-π stacking between aromatic rings contributes to lattice energy .
Q. How can structure-activity relationships (SAR) guide pharmacological studies?
SAR studies compare analogs (e.g., substitution of –SMe with –SO₂Me) using in vitro assays (e.g., enzyme inhibition). Molecular docking against target proteins (e.g., kinases) identifies critical binding interactions, such as hydrophobic contacts with the thiolan-3-amine moiety .
Q. What strategies validate computational models against experimental data?
Overlay of DFT-optimized structures with X-ray coordinates assesses model accuracy. Root-mean-square deviation (RMSD) values >0.5 Å indicate significant discrepancies, necessitating re-parameterization of force fields or solvent-effect inclusion .
Methodological Resources
- Structural Databases : Cambridge Structural Database (CSD) for benchmarking crystallographic data .
- Software : SHELX suite for structure solution/refinement; PLATON for validation .
- Assays : Fluorescence polarization for binding affinity; Microscale Thermophoresis (MST) for thermodynamic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
